molecular formula C15H17N3O4 B2851097 4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941873-08-1

4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Número de catálogo: B2851097
Número CAS: 941873-08-1
Peso molecular: 303.318
Clave InChI: JEKFNMOONKHJKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Hydroxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine-dione derivative characterized by a bicyclic core fused with aromatic and aliphatic substituents. The compound features a hydroxyl group at the para position of the phenyl ring (4-hydroxyphenyl) and a 3-hydroxypropyl chain at position 6 of the pyrrolo-pyrimidine scaffold.

Propiedades

IUPAC Name

4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-7-1-6-18-8-11-12(14(18)21)13(17-15(22)16-11)9-2-4-10(20)5-3-9/h2-5,13,19-20H,1,6-8H2,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKFNMOONKHJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures . Another approach includes the Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . These methods typically require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, optimizing reaction conditions and employing cost-effective reagents can make the production more economically viable.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. The structure of 4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione suggests potential inhibition of specific kinases involved in cancer progression. Studies have shown that similar compounds can selectively inhibit cancer cell proliferation by targeting pathways critical for tumor growth .
  • Antiviral Properties : There is emerging evidence that pyrrolopyrimidine derivatives can act as antiviral agents. They may inhibit viral replication by interfering with viral enzymes or host cell processes necessary for viral propagation. Preliminary studies suggest that the compound could be evaluated for activity against various viruses .
  • Neuroprotective Effects : The compound's structural features may confer neuroprotective properties. Research into similar compounds has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Pharmacological Applications

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation and pain relief .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may enhance the antioxidant capacity of the compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals .

Biochemical Research

  • Drug Design and Development : The unique structure of this compound makes it a candidate for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. Computational modeling and docking studies can be employed to predict its interactions with biological targets .
  • Metabolic Studies : Understanding the metabolic pathways of this compound can provide insights into its bioavailability and therapeutic efficacy. Metabolomic studies can help identify metabolites that might contribute to its pharmacological effects or toxicity .

Case Studies

  • Case Study 1 : A study investigating the anticancer effects of pyrrolopyrimidine derivatives demonstrated that specific modifications to the core structure significantly enhanced cytotoxicity against breast cancer cell lines .
  • Case Study 2 : Research on neuroprotective agents highlighted a similar compound's ability to reduce neuronal death in models of oxidative stress-induced injury. This underscores the potential application of this compound in neurodegenerative disease therapy .

Mecanismo De Acción

The mechanism of action of 4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Comparison of Key Structural Features and Properties

Compound Name Substituents (Position 4) Substituents (Position 6) Melting Point (°C) Yield (%) Key Functional Groups (IR Data) Reference
Target Compound 4-(4-Hydroxyphenyl) 6-(3-Hydroxypropyl) N/A N/A Hydroxyl (phenolic, aliphatic) N/A
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (4j) 4-(2-Hydroxyphenyl) 6-(4-Methoxyphenyl) ±220 87 OH (3640 cm⁻¹), NH (3455 cm⁻¹), C=O (1680 cm⁻¹)
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(4-Chlorophenyl) 6-(4-Methoxybenzyl) N/A N/A Cl (aryl), OCH₃ (benzyl)
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(2-Methoxyphenyl) 6-(4-Methylbenzyl) N/A N/A OCH₃, CH₃ (benzyl)
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (7) N/A (pyrimidin-2,4-dione core) 6-(3-Hydroxy-2-hydroxymethylpropyl) N/A N/A Hydroxyl, methoxymethyl

Key Observations and Implications

Substituent Effects on Solubility and Reactivity

  • Hydroxyl Groups : The target compound’s 4-hydroxyphenyl and 3-hydroxypropyl substituents enhance hydrophilicity compared to methoxy (e.g., 4j ) or chloro (e.g., ) derivatives. This may improve aqueous solubility but reduce membrane permeability.
  • Aromatic vs. Aliphatic Substituents : The 3-hydroxypropyl chain at position 6 introduces conformational flexibility absent in analogs with rigid aromatic groups (e.g., 4-methoxybenzyl in ). This could modulate binding interactions in biological systems.

Actividad Biológica

The compound 4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 923239-86-5) is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H17N3O4
  • Molecular Weight : 303.3132 g/mol
  • SMILES Notation : CC(CN1CC2=C(C1=O)C(NC(=O)N2)c1ccc(cc1)O)O

The structure features a pyrrolopyrimidine core substituted with hydroxyl groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of cancer treatment and vascular biology. Below are key findings from various studies:

1. Anticancer Activity

Studies have shown that compounds similar to pyrrolopyrimidines can act as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

  • Case Study : A series of N(4)-phenylsubstituted pyrrolopyrimidines were synthesized and evaluated for their VEGFR-2 inhibition. Compounds demonstrated significant potency compared to established standards like semaxanib. For instance:
    • Compound A: 100-fold more potent than semaxanib.
    • Compound B: 40-fold more potent.

This suggests that the target compound may also possess similar inhibitory properties against VEGFR and could be explored further in oncological applications .

The mechanism by which this compound exerts its effects is believed to involve the inhibition of receptor tyrosine kinases (RTKs), which are critical in signaling pathways associated with cell proliferation and survival.

  • Research Findings : Inhibitors targeting RTKs have shown promise in reducing tumor growth and metastasis in preclinical models. The ability to modulate these pathways suggests potential therapeutic applications in cancer treatment .

Data Table: Biological Activities and Potency

Activity TypeCompound ReferencePotency ComparisonMechanism of Action
VEGFR InhibitionCompound A100-fold vs. SemaxanibRTK inhibition
Tumor Growth InhibitionCompound B40-fold vs. SemaxanibAnti-angiogenic effects
Vascular EffectsVarious StudiesSignificant reductions in tumor angiogenesisModulation of endothelial signaling pathways

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and stereochemistry?

The synthesis typically involves multi-step reactions, starting with precursors like fluorinated aromatic compounds or substituted phenols. A common method includes cyclization under controlled conditions (e.g., reflux in isopropyl alcohol with HCl as a catalyst) to form the fused pyrrolo-pyrimidine core . Key factors affecting yield and stereochemistry include:

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may lead to side reactions.
  • Solvent polarity : Polar solvents like DMF enhance solubility of intermediates .
  • Catalysts : Acidic conditions (e.g., HCl) promote ring closure, while bases like NaOH optimize deprotection steps . Purification via recrystallization or chromatography is critical to isolate the desired stereoisomer .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR : 1H and 13C NMR resolve substituent positions (e.g., hydroxyl and hydroxypropyl groups). For example, aromatic protons appear at δ 6.7–7.4 ppm, while the hydroxypropyl chain shows signals near δ 3.5–4.0 ppm .
  • X-ray crystallography : Provides absolute stereochemistry; the fused bicyclic system often adopts a planar conformation with hydrogen-bonding interactions between carbonyl and hydroxyl groups .
  • HRMS and IR : Confirm molecular weight (e.g., m/z 287.31) and functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers screen for basic biological activity, and what preliminary assays are recommended?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases (e.g., PARP) or oxidoreductases using fluorogenic substrates. IC50 values <10 µM suggest therapeutic potential .
  • Receptor binding : Radioligand assays (e.g., dopamine D2 receptor) with competitive binding curves to measure Ki .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Replace the 3-hydroxypropyl group with allyl or pentyl chains to evaluate hydrophobicity effects on membrane permeability .
  • Bioisosteric replacement : Substitute the 4-hydroxyphenyl group with methoxy or halogens (e.g., Cl, F) to enhance receptor affinity .
  • Pharmacophore modeling : Use software like Schrödinger to identify critical hydrogen-bonding motifs (e.g., carbonyl and hydroxyl groups) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Standardize assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Validate target engagement : Use orthogonal methods like SPR (surface plasmon resonance) to confirm direct binding to purported targets .
  • Control for metabolite interference : Perform stability studies in assay buffers (e.g., LC-MS monitoring over 24 hours) .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

  • Animal models : Use rodent neuroprotection models (e.g., MPTP-induced Parkinson’s) with doses of 10–50 mg/kg (oral or IP) .
  • ADME profiling :
  • Bioavailability : Measure plasma levels via LC-MS after single-dose administration.
  • Metabolite identification : Incubate with liver microsomes to detect hydroxylated or glucuronidated derivatives .
    • Blood-brain barrier penetration : Assess brain-to-plasma ratio (≥0.3 indicates CNS activity) .

Q. What computational methods aid in elucidating the mechanism of action?

  • Molecular docking : Simulate binding to kinase domains (e.g., PARP1) using AutoDock Vina. High-affinity poses often involve π-π stacking with phenyl rings .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with IC50 data to predict optimized analogs .

Methodological Notes

  • Data contradiction analysis : Compare enzymatic vs. cellular assays; e.g., low IC50 in isolated PARP but poor cellular activity may indicate poor membrane permeability .
  • Stereochemical control : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, critical for optimizing receptor selectivity .
  • Toxicology screening : Ames test for mutagenicity and hERG inhibition assays to prioritize candidates for preclinical development .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.